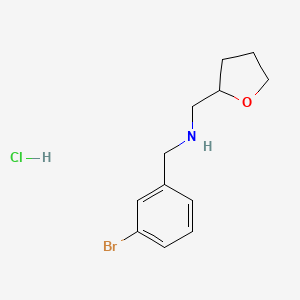
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride
Vue d'ensemble
Description
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, also known as BBA, is a chemical compound that has gained attention in scientific research due to its potential as a pharmacological agent. BBA belongs to the class of benzylamines and has a molecular formula of C14H18BrNO•HCl. In
Mécanisme D'action
The mechanism of action of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is not fully understood, but it is believed to act on various cellular pathways. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and cancer. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDAC activity, (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride may be able to alter the expression of genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects in scientific research studies. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to inhibit the growth of cancer cells in vitro and in vivo. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been shown to reduce inflammation in animal models of inflammation. In addition, (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its relatively simple synthesis method. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is also relatively stable and can be stored for long periods of time. However, one limitation of using (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to administer (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in certain experimental settings.
Orientations Futures
For the study of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride include the development of more potent and selective analogs and the study of (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride in combination with other pharmacological agents for the treatment of various diseases.
Applications De Recherche Scientifique
(3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has been studied for its potential as a pharmacological agent in various scientific research studies. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. (3-bromobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO.ClH/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGUYSLSIAKEGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNCC2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromophenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[ethoxy(phenyl)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B4140496.png)
![ethyl 4-({oxo[(4-pyridinylmethyl)amino]acetyl}amino)benzoate](/img/structure/B4140505.png)
![1-[({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4140513.png)
![[2-(allyloxy)-5-chlorobenzyl]benzylamine hydrochloride](/img/structure/B4140516.png)
![ethyl {[6-isopropyl-4-oxo-3-(2-phenylethyl)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B4140521.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4140524.png)
![{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4140531.png)
![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylpropanamide](/img/structure/B4140539.png)
![1-[4-(allyloxy)-3-methoxyphenyl]-7-chloro-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140543.png)
![2-benzyl-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140547.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4140559.png)
![dimethyl 5-({[4-(ethoxycarbonyl)-1-piperazinyl]carbonothioyl}amino)isophthalate](/img/structure/B4140570.png)
![2-methyl-2-[(3-phenyl-2-propyn-1-yl)amino]-1-propanol hydrochloride](/img/structure/B4140575.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4140592.png)